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Compound of Interest

Compound Name: 4-Methylphenylacetone

Cat. No.: B1295304

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-methylbenzyl methyl
ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methylbenzyl methyl ketone, systematically named 4-(4-methylphenyl)butan-2-one, is a
ketone of interest in various chemical and pharmaceutical contexts. Its structural elucidation is
fundamental for quality control, reaction monitoring, and characterization in research and
development. This guide provides a comprehensive interpretation of its spectroscopic data,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS),
offering a complete profile for unambiguous identification.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry for 4-(4-methylphenyl)butan-2-one.

Table 1: *H NMR Spectroscopic Data (Solvent: CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) H-1 (CHs of acetyl
2.14 Singlet 3H
group)
] H-1' (CHs on aromatic
2.32 Singlet 3H )
ring)
] H-3 (CH:z adjacent to
2.76 Triplet 2H
carbonyl)
2.89 Triplet 2H H-4 (Benzylic CHz)
H-2', H-3' (Aromatic
7.12 AA'BB' System 4H
protons)
Table 2: 13C NMR Spectroscopic Data (Solvent: CDCIs)
Chemical Shift (6) ppm Carbon Type Assignment
21.0 Primary (CHs) C-1' (Aromatic CHs)
29.9 Primary (CHs) C-1 (Acetyl CHs)
29.9 Secondary (CHz2) C-4 (Benzylic CH2)
45.3 Secondary (CHz) C-3 (Methylene)
128.5 Tertiary (CH) C-2' (Aromatic)
129.2 Tertiary (CH) C-3' (Aromatic)
135.7 Quaternary C-4' (Aromatic, C-CHs)
137.9 Quaternary C-1" (Aromatic, C-alkyl)
208.1 Quaternary C-2 (Carbonyl C=0)

Table 3: Infrared (IR) Spectroscopy Data
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Frequency (cm™?) Intensity Vibration Type Functional Group
2925 Strong C-H Stretch Alkyl (CHz, CHs3)
1718 Strong, Sharp C=0 Stretch Ketone
1516 Medium C=C Stretch Aromatic Ring
p-Disubstituted
815 Strong C-H Bend )
Aromatic
Table 4: Mass Spectrometry (MS) Data (Electron lonization)
miz Relative Intensity (%) Proposed Fragment
162 30 [M]* (Molecular lon)
147 5 [M - CHs]*
CsHo]* (p-methylbenzyl
105 100 [ s. o]* (p y y
cation)
91 40 [C7H7]* (Tropylium ion)
C3HeQO]* (McLaffert
58 20 [CaHeOI" ( Y
rearrangement product)
43 65 [CH3CO]J* (Acylium ion)

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides definitive evidence for the structure of 4-(4-

methylphenyl)butan-2-one.

» IR Spectroscopy: The strong, sharp absorption at 1718 cm~! is characteristic of a saturated
ketone carbonyl (C=0) group.[1] The peak at 1516 cm~! indicates an aromatic ring, and the

strong band at 815 cm~1 is highly indicative of para (1,4) disubstitution on that ring. Aliphatic

C-H stretching is observed at 2925 cm™1,
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» 'H NMR Spectroscopy: The spectrum shows five distinct signals. The two singlets at 2.14
and 2.32 ppm integrate to three protons each, corresponding to the acetyl methyl group and
the aromatic methyl group, respectively. Two triplets at 2.76 and 2.89 ppm, each integrating
to two protons, represent the two methylene groups (-CH2-CHz-), confirming the butane
chain. The signal cluster around 7.12 ppm, integrating to four protons, represents the four
protons on the para-substituted aromatic ring.

e 13C NMR Spectroscopy: The spectrum displays nine distinct carbon signals, consistent with
the molecular structure. The signal at 208.1 ppm is characteristic of a ketone carbonyl
carbon.[1] The signals at 21.0 and 29.9 ppm correspond to the two non-equivalent methyl
carbons. The two methylene carbons appear at 29.9 and 45.3 ppm. The four signals in the
aromatic region (128-138 ppm) confirm the substituted benzene ring.

e Mass Spectrometry: The molecular ion peak [M]* appears at m/z 162, confirming the
molecular weight of C11H140. The base peak at m/z 105 is due to the very stable p-
methylbenzyl cation, formed by cleavage of the bond between C3 and C4. The peak at m/z
43 corresponds to the acylium ion [CH3CO]*. A significant peak at m/z 58 suggests a
McLafferty rearrangement, a characteristic fragmentation for ketones with a gamma-
hydrogen.

Visualization of Key Pathways and Workflows
Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for 4-(4-
methylphenyl)butan-2-one under electron ionization.
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Figure 1: Proposed MS Fragmentation of 4-(4-methylphenyl)butan-2-one

Click to download full resolution via product page

Caption: Proposed MS Fragmentation of 4-(4-methylphenyl)butan-2-one

Integrated Spectroscopic Interpretation Workflow

This diagram outlines the logical workflow for deducing the molecular structure from the
combined spectroscopic data.
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Figure 2: Workflow for Spectroscopic Structure Elucidation
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Caption: Workflow for Spectroscopic Structure Elucidation

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-methylphenyl)butan-2-one in
~0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as
an internal standard.
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Instrumentation: Transfer the solution to a 5 mm NMR tube.
Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz (or higher) spectrometer.

'H NMR Parameters: A standard H acquisition may use a 30° pulse angle, a relaxation
delay of 1 second, and 16 scans.

13C NMR Parameters: A standard proton-decoupled 13C spectrum may be acquired with a
45° pulse angle, a relaxation delay of 2 seconds, and an accumulation of 1024 scans to
achieve adequate signal-to-noise.

Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line
broadening of 0.3 Hz for *H, 1.0 Hz for 13C) and Fourier transformation. Phase and baseline
correct the resulting spectra. Calibrate the *H and 13C spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As 4-(4-methylphenyl)butan-2-one is a liquid at room temperature, a
neat spectrum can be obtained. Place one drop of the neat liquid between two potassium
bromide (KBr) or sodium chloride (NacCl) salt plates.

Background Collection: Ensure the sample compartment of the FT-IR spectrometer is empty
and clean. Collect a background spectrum to account for atmospheric CO2 and Hz0.

Sample Analysis: Place the prepared salt plate assembly in the sample holder.

Acquisition: Acquire the spectrum over a range of 4000-400 cm~1. Typically, 16 or 32 scans
are co-added to improve the signal-to-noise ratio.

Processing: The instrument software automatically ratios the sample spectrum against the
background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system
equipped with an Electron lonization (EIl) source.
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Sample Introduction: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile
solvent like dichloromethane or ethyl acetate. Inject 1 pL of the solution into the GC.

GC Separation: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm). A typical
temperature program starts at 50°C, holds for 2 minutes, then ramps at 10°C/min to 250°C.

lonization: As the compound elutes from the GC column, it enters the ion source. lonize the
molecules using a standard electron energy of 70 eV.[2][3]

Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or ion trap mass
analyzer.

Data Analysis: Identify the peak corresponding to 4-(4-methylphenyl)butan-2-one in the total
ion chromatogram and analyze its corresponding mass spectrum. Compare the
fragmentation pattern with spectral libraries and theoretical fragmentation pathways for
confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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